Aqueous Solubility Advantage Over the Boc-Protected Analog
The target compound demonstrates an approximately 8.8-fold improvement in aqueous solubility relative to its direct tert-butyl (Boc) analog. This difference is critical for reactions conducted in aqueous or protic solvent mixtures, such as bioconjugation or biochemical assays .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 0.71 g/L (Sparingly Soluble) |
| Comparator Or Baseline | tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 635698-56-5): 0.0808 mg/mL (0.0808 g/L) |
| Quantified Difference | ~8.8-fold higher solubility for the target compound |
| Conditions | Predicted aqueous solubility at 25°C; target data from Huaxuejia, comparator data from Bidepharm's calculated ESOL LogS value (-3.58) converted to mg/mL. |
Why This Matters
Higher aqueous solubility directly expands the scope of reaction media and simplifies purification, offering a tangible procurement advantage over the less soluble Boc analog.
